molecular formula C22H21ClN4O2 B284260 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No. B284260
M. Wt: 408.9 g/mol
InChI Key: AWFFBWZJRWPMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile, also known as OPC-14523, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is not fully understood, but it is thought to act as a selective serotonin receptor agonist. It has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By activating this receptor, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile may modulate neurotransmitter release and contribute to its therapeutic effects.
Biochemical and Physiological Effects
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin release in the prefrontal cortex, which may contribute to its antidepressant effects. Additionally, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been shown to increase dopamine release in the nucleus accumbens, which may contribute to its anxiolytic effects. It has also been shown to have a low affinity for other neurotransmitter receptors, which may contribute to its favorable side effect profile.

Advantages and Limitations for Lab Experiments

One advantage of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to study the effects of selective activation of this receptor without the confounding effects of activating other receptors. Additionally, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has a favorable side effect profile, which allows for safer and more ethical animal studies.
One limitation of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in certain experimental setups. Additionally, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has a relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in animal models.

Future Directions

For research on 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile include investigating its potential therapeutic effects in other disorders and exploring its mechanism of action in more detail.

Synthesis Methods

The synthesis of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves the reaction of 4-(3-chlorophenyl)piperazine with 2-(4-methylphenoxy)acetaldehyde followed by cyclization with cyanogen bromide. The resulting compound is then treated with sodium methoxide to yield 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile. This synthetic route has been optimized to provide high yields and purity of 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile.

Scientific Research Applications

5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been studied for its potential therapeutic effects in various diseases, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and may be a promising treatment option for these disorders. Additionally, 5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a potential treatment option for this disorder as well.

properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H21ClN4O2/c1-16-5-7-19(8-6-16)28-15-21-25-20(14-24)22(29-21)27-11-9-26(10-12-27)18-4-2-3-17(23)13-18/h2-8,13H,9-12,15H2,1H3

InChI Key

AWFFBWZJRWPMMJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(O2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C#N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(O2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C#N

Origin of Product

United States

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